molecular formula C7H8O4 B1197212 Viscofas CAS No. 9011-16-9

Viscofas

Cat. No.: B1197212
CAS No.: 9011-16-9
M. Wt: 156.14 g/mol
InChI Key: UPBDXRPQPOWRKR-UHFFFAOYSA-N
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Description

Viscofas, also known as viscose fiber or rayon, is a versatile material widely used in various fields of research and industry. It is a semi-synthetic fiber made from regenerated cellulose, primarily derived from wood pulp. This compound is known for its silk-like feel, high absorbency, and versatility, making it a popular choice in textiles, personal care products, and biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The production of Viscofas involves several steps:

    Cellulose Extraction: Cellulose is extracted from wood pulp or cotton linters.

    Alkali Treatment: The cellulose is treated with sodium hydroxide to form alkali cellulose.

    Aging: The alkali cellulose is aged under controlled conditions to achieve the desired degree of polymerization.

    Xanthation: The aged alkali cellulose is treated with carbon disulfide to form cellulose xanthate.

    Spinning: The viscose solution is extruded through spinnerets into an acid bath, where it coagulates to form fibers.

    Washing and Bleaching: The fibers are washed and bleached to remove impurities and achieve the desired whiteness.

    Cutting and Drying: The fibers are cut to the desired length and dried.

Industrial Production Methods

Industrial production of this compound follows the same basic steps but on a larger scale. The process involves continuous production lines with automated machinery to ensure consistency and efficiency. The use of advanced technologies and standardized extraction methods allows for the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Viscofas undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form cellulose derivatives.

    Reduction: Reduction reactions can modify the functional groups on the cellulose backbone.

    Substitution: Substitution reactions can introduce new functional groups onto the cellulose structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acetic anhydride and chloroacetic acid are used for acetylation and carboxymethylation, respectively.

Major Products Formed

    Oxidation: Oxidized cellulose derivatives.

    Reduction: Reduced cellulose with modified functional groups.

    Substitution: Acetylated or carboxymethylated cellulose.

Scientific Research Applications

Viscofas has a wide range of scientific research applications, including:

    Chemistry: Used as a substrate for chemical reactions and as a matrix for immobilizing catalysts.

    Biology: Employed in cell culture and tissue engineering as a scaffold for cell growth.

    Medicine: Used in wound dressings, drug delivery systems, and as a component in biomedical devices.

    Industry: Utilized in the production of textiles, personal care products, and filtration materials

Mechanism of Action

Viscofas exerts its effects through its unique molecular structure and properties. The cellulose backbone provides a stable and biocompatible matrix, while the functional groups on the cellulose can interact with various biological molecules. In biomedical applications, this compound supports cell attachment, growth, and differentiation by providing natural signals similar to those found in the extracellular matrix .

Comparison with Similar Compounds

Similar Compounds

    Cellulose Acetate: Another cellulose derivative used in textiles and biomedical applications.

    Lyocell: A form of regenerated cellulose known for its high strength and absorbency.

    Modal: A type of rayon made from beech tree cellulose, known for its softness and durability.

Uniqueness of Viscofas

This compound stands out due to its versatility, biocompatibility, and ease of modification. Its ability to undergo various chemical reactions and form derivatives makes it suitable for a wide range of applications. Additionally, its silk-like feel and high absorbency make it a preferred choice in textiles and personal care products .

Properties

IUPAC Name

furan-2,5-dione;methoxyethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3.C3H6O/c5-3-1-2-4(6)7-3;1-3-4-2/h1-2H;3H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBDXRPQPOWRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C.C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9011-16-9, 71342-84-2, 52229-50-2, 72480-04-7
Record name Maleic anhydride-methyl vinyl ether copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9011-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, polymer with methoxyethene, C20-24-alkyl esters
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71342-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Maleic anhydride-methyl vinyl ether alternating copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52229-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, polymer with methoxyethene, oxidized
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72480-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50942587
Record name Furan-2,5-dione--methoxyethene (1/1)
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9011-16-9, 204184-96-3
Record name Viscofas
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Record name Viscofas
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Record name Viscofas
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Record name Viscofas
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Record name Viscofas
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 2,5-Furandione, polymer with methoxyethene
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Record name Furan-2,5-dione--methoxyethene (1/1)
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Record name 2,5-Furandione, polymer with methoxyethene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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